2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine
Description
This compound features a pyrazine core substituted with a sulfonamide-carbonyl group linked to a (5-methyl-2-thienyl)methyl moiety. Key structural elements include:
- Pyrazine ring: A nitrogen-containing heterocycle that enhances electronic properties and binding affinity in medicinal chemistry .
- [(4-Methylphenyl)sulfonyl]amino (Tosa) group: A common sulfonamide motif that improves metabolic stability and target interaction .
- (5-Methyl-2-thienyl)methyl group: A thiophene-derived substituent contributing to lipophilicity and π-π stacking interactions .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-[(5-methylthiophen-2-yl)methyl]-1-pyrazin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-13-3-7-16(8-4-13)27(24,25)21-18(23)22(17-11-19-9-10-20-17)12-15-6-5-14(2)26-15/h3-11H,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMIFXJSRLSXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CC2=CC=C(S2)C)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine , with the molecular formula and a molecular weight of 402.49 g/mol, is a novel pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure
The structure of the compound is characterized by the presence of a pyrazine core, which is known for its diverse biological properties. The sulfonamide group and thienyl moiety contribute to its pharmacological profile.
Antitumor Activity
Recent studies have indicated that pyrazine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.
- Case Study 1 : A related pyrazole compound was evaluated for its cytotoxic effects against breast cancer cell lines such as MCF-7 and T47D. The study demonstrated that these compounds inhibited cell proliferation effectively, with IC50 values in the low micromolar range .
- Case Study 2 : Another study highlighted that aminopyrazole derivatives displayed selective inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer therapy .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Pyrazine derivatives have been reported to inhibit pro-inflammatory cytokines and pathways.
- Research Findings : In vitro studies have shown that similar compounds can inhibit LPS-induced TNF-alpha release in macrophages, suggesting a mechanism for their anti-inflammatory activity .
The biological activity of this compound may be attributed to several mechanisms:
- Cytochrome P450 Metabolism : Some pyrazine derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that exert cytotoxic effects against cancer cells .
- Tubulin Interaction : The ability of these compounds to bind to tubulin and inhibit its polymerization is a critical mechanism underlying their antitumor effects .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.49 g/mol |
| Antitumor IC50 (example) | Low micromolar range |
| Anti-inflammatory Mechanism | Inhibition of TNF-alpha release |
Scientific Research Applications
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
- Conventional Synthetic Routes : Utilizing standard chemical reactions involving sulfonamide derivatives and pyrazine structures.
- Ultrasound-Assisted Synthesis : A more environmentally friendly method that allows for milder reaction conditions and higher yields, as demonstrated in related pyrazine derivatives .
Antibacterial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that pyrazine derivatives can inhibit bacterial growth effectively, making them candidates for antibiotic development .
Antioxidant Activity
The antioxidant potential of this compound can be inferred from studies on related pyrazine derivatives, which demonstrated a range of antioxidant activities (29–67%) using the DPPH free radical scavenging method. This suggests that 2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine may also possess similar properties, offering protective effects against oxidative stress .
DNA Binding Affinity
Preliminary investigations into the DNA binding capabilities of pyrazine derivatives indicate that certain halogenated compounds exhibit significant binding activity. This property is crucial for the development of anticancer agents, as effective DNA intercalators can inhibit cancer cell proliferation .
Therapeutic Potential
The multifaceted biological activities suggest that this compound could serve as a lead compound for:
- Antimicrobial Agents : Targeting bacterial infections.
- Antioxidants : Providing protection against oxidative damage.
- Anticancer Drugs : Leveraging its DNA binding properties to inhibit tumor growth.
Case Studies and Research Findings
- Study on Antibacterial Activity : A series of pyrazine derivatives were synthesized and tested against various bacterial strains, showing promising results that warrant further exploration of this compound's efficacy in clinical settings .
- Antioxidant Evaluation : The antioxidant capabilities were assessed through established assays, revealing significant potential for use in formulations aimed at reducing oxidative stress-related diseases .
- DNA Interaction Studies : Investigations into the interaction between synthesized pyrazines and DNA showcased the ability of certain derivatives to intercalate within the DNA structure, indicating a pathway for anticancer drug development .
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : Yields vary significantly. For example, acetyl-Tosa derivatives achieve >90% yields (e.g., 94.3% in ), while thiazole-pyrimidine hybrids show lower yields (38% in ).
- Structural Diversity : Analogues replace pyrazine with pyrimidine (), piperazine (), or thiadiazole (), altering electronic and steric profiles.
- Functional Group Trends : Sulfonamide (Tosa) groups are prevalent, suggesting their critical role in bioactivity or stability.
Key Observations :
- Bioactivity : Sulfonamide derivatives exhibit diverse activities, including antibacterial (), antitumor (), and enzyme inhibition ().
- Prodrug Strategies: Amino acid conjugation (e.g., lysylamide in ) addresses lipophilicity challenges, enhancing bioavailability.
- Physicochemical Properties: Thiophene () and thiazole () groups increase lipophilicity, while morpholinosulfonyl () improves solubility.
Mechanistic and Stability Insights
Q & A
Q. What synthetic strategies are commonly employed to construct the pyrazine-thiophene hybrid core in this compound?
The pyrazine-thiophene scaffold can be synthesized via condensation reactions between amino-thiophene precursors and pyrazine carbonyl derivatives. For example, thiophene-3-carbohydrazides (e.g., 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide) react with pyrazine-based electrophiles under reflux conditions in ethanol to form fused heterocycles. Reaction optimization often involves adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) to enhance regioselectivity .
Q. Which spectroscopic techniques are critical for characterizing the sulfonamide and carbonyl functional groups in this compound?
- FTIR : Confirms sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) groups.
- NMR : H NMR identifies proton environments near the sulfonyl (deshielded aromatic protons at δ 7.2–8.0 ppm) and thienyl groups (multiplet splitting due to methyl substitution). C NMR resolves carbonyl carbons (δ 160–180 ppm) .
Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?
Initial screens include:
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess thiophene-mediated membrane disruption .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging pyrazine’s electron-deficient nature for competitive binding .
Advanced Research Questions
Q. How can researchers resolve contradictory activity data between in vitro and in silico models for this compound?
Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:
- Molecular dynamics simulations : To model ligand-receptor interactions under physiological conditions (e.g., explicit solvent models).
- Metadynamics : Identifies low-energy conformers missed in static docking studies. Cross-validation with experimental IC₅₀ values from dose-response curves is critical .
Q. What strategies improve the metabolic stability of the sulfonamide moiety in vivo?
Q. How does the substitution pattern on the thienyl group influence the compound’s electronic properties and reactivity?
Methyl substitution at the 5-position of the thienyl ring enhances electron density, stabilizing intermediates in nucleophilic acyl substitution reactions. Comparative studies using Hammett constants (σ) for substituents (e.g., -CH₃ vs. -Cl) reveal linear free-energy relationships in reaction kinetics .
Q. What computational tools are effective for predicting the compound’s redox behavior in material science applications?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess pyrazine’s electron-deficient character (e.g., LUMO < -1.5 eV suggests n-type semiconductor potential).
- Cyclic voltammetry simulations : Matches experimental oxidation peaks (e.g., pyrazine redox at +0.8–1.2 V vs. Ag/AgCl) .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from byproducts like unreacted thiophene precursors?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:2) to separate polar sulfonamide derivatives.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, confirmed by melting point consistency (±2°C) .
Q. How can researchers validate the compound’s stability under varying pH conditions for drug delivery studies?
Q. What role does the pyrazine ring play in facilitating π-π stacking interactions in crystal engineering?
Pyrazine’s planar structure and electron-deficient π-system promote co-facial stacking with aromatic co-formers (e.g., benzene derivatives), as evidenced by X-ray crystallography (d-spacing ~3.4 Å). This property is exploitable in designing organic semiconductors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
